molecular formula C7H11N3O B2566756 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide CAS No. 1804130-03-7

2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide

Cat. No.: B2566756
CAS No.: 1804130-03-7
M. Wt: 153.185
InChI Key: SLFZRANRNDXGTN-UHFFFAOYSA-N
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Description

2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide is a chemical compound with the molecular formula C7H11N3O It is known for its unique structure, which includes a cyclopropyl group and a cyano group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide typically involves the reaction of cyclopropylmethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include:

  • Cyclopropylmethylamine
  • Cyanoacetic acid or its esters
  • Catalysts such as acids or bases to facilitate the reaction

The reaction conditions may vary, but a typical procedure involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxo derivatives.
  • Reduction may produce amine derivatives.
  • Substitution reactions can lead to a variety of substituted acetamides.

Scientific Research Applications

2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride
  • N-Cyanoacetylcyclopropylamine
  • 2-Amino-N-cyclopropylacetamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyano group and a cyclopropyl group. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-3-6(11)10-5-7(4-9)1-2-7/h1-3,5,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZRANRNDXGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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